molecular formula C19H16F3N5O B2724966 2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline CAS No. 2380170-61-4

2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline

Cat. No.: B2724966
CAS No.: 2380170-61-4
M. Wt: 387.366
InChI Key: XAXBTAGSABKIEW-UHFFFAOYSA-N
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Description

2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline is a complex organic compound that features a quinoline ring, a pyridazine ring with a trifluoromethyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of quinoline derivatives with pyridazine derivatives under specific conditions, such as the use of tetrahydrofuran as a solvent . The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and cost-efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce 2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline on a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to achieve the desired products .

Major Products Formed

Scientific Research Applications

2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazine-1-carbonyl}quinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

quinolin-2-yl-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3N5O/c20-19(21,22)16-7-8-17(25-24-16)26-9-11-27(12-10-26)18(28)15-6-5-13-3-1-2-4-14(13)23-15/h1-8H,9-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAXBTAGSABKIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C(F)(F)F)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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